molecular formula C5H14N2 B2462348 2-(Aminomethyl)butan-1-amine CAS No. 57312-78-4

2-(Aminomethyl)butan-1-amine

Cat. No. B2462348
CAS RN: 57312-78-4
M. Wt: 102.181
InChI Key: GLXTZKCNKVYLPF-UHFFFAOYSA-N
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Description

2-(Aminomethyl)butan-1-amine is an organic compound with the molecular formula C5H14N2 . It is classified as a primary amine , which means it has two hydrogen atoms and one alkyl group attached to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of 2-(Aminomethyl)butan-1-amine consists of a butan-1-amine molecule with an additional aminomethyl group attached to the second carbon atom . The nitrogen atom in amines is sp3 hybridized, with its three substituents and one lone pair of electrons occupying the corners of a tetrahedron .


Chemical Reactions Analysis

Amines, including 2-(Aminomethyl)butan-1-amine, can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also participate in S N 2 reactions with alkyl halides .

Scientific Research Applications

  • Polymerization Processes : A study investigated the Michael addition polymerizations of trifunctional amines with 1,4-butanediol diacrylate. 2-(Aminomethyl)butan-1-amine and similar amines were used to form linear poly(amino ester)s through specific reaction sequences, demonstrating the importance of these amines in polymer chemistry (Wu et al., 2004).

  • Biocatalytic Synthesis : The biocatalytic synthesis of short chiral alkyl amines, using amine dehydrogenases, highlighted the utility of 2-(Aminomethyl)butan-1-amine in producing small 2-aminoalkanes. This is significant in the chemical industry for synthesizing various pharmaceuticals (Laurine Ducrot et al., 2021).

  • Solution-Phase Synthesis : Research on solution-phase synthesis and its application in cellular bioassays explored the use of butan-1-amine and related compounds in amide bond formation, indicating the relevance of 2-(Aminomethyl)butan-1-amine in developing potential therapeutic compounds (L. Chiang et al., 2009).

  • Biobased Polymers : A review on biobased amines, including 2-(Aminomethyl)butan-1-amine, focused on their synthesis and use as monomers for various polymers, highlighting their growing interest in different applications such as automotive and aerospace (V. Froidevaux et al., 2016).

  • Enzymatic Kinetic Resolution : The study on the enzymatic kinetic resolution of primary amines, including 2-amino-4-phenyl-butane, at high temperatures, showed the potential of 2-(Aminomethyl)butan-1-amine in producing enantiomerically pure compounds, important in pharmaceutical synthesis (M. Nechab et al., 2007).

properties

IUPAC Name

2-ethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-2-5(3-6)4-7/h5H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXTZKCNKVYLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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